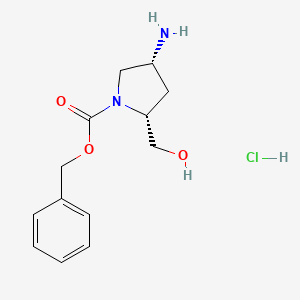

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Übersicht

Beschreibung

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural amino acids.

Protection and Functionalization: The amino and hydroxyl groups are protected using appropriate protecting groups to prevent unwanted reactions.

Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring.

Deprotection and Purification: The protecting groups are removed, and the compound is purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium azide and thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. Its unique structure allows it to bind to specific active sites, thereby influencing the function of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R,4R)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

- (2R,4R)-Methyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Uniqueness

Compared to similar compounds, (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride has a unique benzyl group that enhances its reactivity and binding affinity. This makes it particularly valuable in the synthesis of pharmaceuticals where specific structural features are required for biological activity.

Biologische Aktivität

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrrolidine structure, featuring an amino group and a hydroxymethyl substituent, which contribute to its pharmacological properties.

- Chemical Formula : C13H19ClN2O3

- Molecular Weight : 286.75 g/mol

- IUPAC Name : benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate; hydrochloride

- CAS Number : 1279026-43-5

- PubChem CID : 45072549

The structural configuration of this compound is crucial for its biological activity, particularly the stereochemistry at the 2 and 4 positions of the pyrrolidine ring.

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted, making it a candidate for further development in cancer therapy .

- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's . The specific interactions of (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine with these enzymes warrant further investigation.

- Binding Affinity Studies : Interaction studies have indicated that this compound may bind effectively to various biological targets, enhancing its potential as a lead compound in drug discovery .

Comparative Biological Activities

The biological activity of (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| L-Proline | Simple pyrrolidine with a carboxylic acid group | Involved in protein synthesis |

| (R)-Benzyl 4-amino-pyrrolidine-1-carboxylate | Similar structure but different stereochemistry | Potential neuroprotective effects |

| (2S,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Enantiomer with different biological interactions | Varies significantly from (2R,4R) |

This table illustrates how stereochemistry influences biological interactions and activities.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine hydrochloride exhibits significant cytotoxic effects against specific cancer cell lines. For example, it showed better efficacy than standard chemotherapeutic agents in inducing apoptosis in FaDu hypopharyngeal tumor cells .

- Neuroprotective Studies : A study focusing on cholinesterase inhibition found that compounds structurally related to (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine were effective in reducing acetylcholine breakdown, thereby enhancing neurotransmission and potentially improving cognitive function in models of Alzheimer's disease .

- Structure–Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications at the hydroxymethyl group can significantly alter the binding affinity and biological activity of the compound. These findings suggest avenues for optimizing its pharmacological profile for therapeutic applications .

Eigenschaften

IUPAC Name |

benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLNJVMWXFRKOG-MNMPKAIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662606 | |

| Record name | Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217734-12-7 | |

| Record name | Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.